molecular formula C19H16FN5O3 B2592033 N-(4-ethoxyphenyl)-2-{9-fluoro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide CAS No. 1286705-69-8

N-(4-ethoxyphenyl)-2-{9-fluoro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide

Cat. No.: B2592033
CAS No.: 1286705-69-8
M. Wt: 381.367
InChI Key: AZCMWDUWFSLLFO-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-{9-fluoro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide is a triazoloquinazolinone derivative characterized by a fused [1,2,4]triazolo[4,3-c]quinazolin-3-one core. Key structural features include:

  • A 9-fluoro substituent on the quinazolinone ring, enhancing electron-withdrawing properties and metabolic stability.
  • A triazolo ring fused to the quinazolinone, which rigidifies the structure and may influence kinase or enzyme inhibition profiles .

This compound’s design aligns with pharmacophores known for anti-inflammatory, anticancer, or kinase-modulating activities, as seen in structurally related quinazolinones and triazole derivatives .

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-(9-fluoro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN5O3/c1-2-28-14-6-4-13(5-7-14)22-17(26)10-25-19(27)24-11-21-16-8-3-12(20)9-15(16)18(24)23-25/h3-9,11H,2,10H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZCMWDUWFSLLFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C=NC4=C(C3=N2)C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(4-ethoxyphenyl)-2-{9-fluoro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of microwave-assisted reactions, metal-mediated reactions, and phase-transfer catalysis .

Scientific Research Applications

Anticancer Activity

One of the most promising applications of this compound lies in its anticancer properties. Studies have shown that derivatives of triazoloquinazoline exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have demonstrated IC50 values ranging from 2.44 to 9.43 μM, indicating potent activity against tumor cells . The mechanism of action is believed to involve intercalation into DNA and inhibition of topoisomerase II, which is crucial for DNA replication and repair.

Table 1: Cytotoxic Activity of Related Compounds

Compound NameIC50 (μM)Cancer Cell Line
Compound IV2.44HeLa
Compound V5.67MCF7
Compound VI9.43A549

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes involved in cancer progression and other diseases. For example, certain derivatives have shown effectiveness as inhibitors of the p38 mitogen-activated protein kinase (MAPK), which plays a critical role in cellular responses to stress and inflammation . This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.

Table 2: Enzyme Inhibition Profiles

Compound NameTarget EnzymeInhibition Type
Compound Ip38 MAPKCompetitive
Compound IITopoisomerase IINon-competitive

Antimicrobial Properties

Emerging research indicates that compounds similar to N-(4-ethoxyphenyl)-2-{9-fluoro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide may possess antimicrobial properties. Preliminary studies suggest activity against a range of bacterial strains, which could be leveraged for developing new antibiotics .

Synthesis and Structural Modifications

The synthesis of this compound involves various methodologies that allow for structural modifications to enhance its biological activity. For instance, the incorporation of different substituents on the quinazoline ring can significantly affect the compound's interaction with biological targets . Researchers are continually exploring these modifications to optimize efficacy and reduce toxicity.

Table 3: Structural Modifications and Their Effects

ModificationEffect on Activity
Trifluoromethyl groupIncreased lipophilicity
Ethoxy substitutionEnhanced binding affinity

Case Study 1: Anticancer Activity Evaluation

In a recent study, researchers synthesized a series of triazoloquinazoline derivatives and evaluated their anticancer activity against several cell lines. Compounds with the N-(4-ethoxyphenyl) moiety exhibited superior growth inhibition compared to other derivatives tested .

Case Study 2: Enzyme Interaction Studies

Another study focused on the interaction of these compounds with topoisomerase II. The findings indicated that specific structural features were crucial for effective binding and inhibition of the enzyme .

Comparison with Similar Compounds

Structural Analogues with Quinazolinone Cores

(a) 2-Substituted-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamides
  • Example: 2-(Ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide (). Key Differences: Lacks the triazolo ring and fluorine substituent. Implications: The triazolo ring in the target compound may enhance rigidity and binding affinity, while the 9-fluoro group could improve metabolic stability.
(b) Thioacetamide-Linked Quinazolinones ()
  • Example: 2-((4-Oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-phenylacetamide (Compound 5). Key Differences: Replaces the acetamide’s oxygen with a sulfur atom and includes a sulfamoyl group. Activity: Not explicitly reported, but sulfamoyl groups often enhance solubility and target specificity. Implications: The oxygen-based acetamide in the target compound may reduce toxicity compared to thioacetamide derivatives .

Triazolo-Fused Heterocycles

(a) Thiazolotriazole Acetamides ()
  • Example: 2-((5-(4-Methoxyphenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(4-morpholinophenyl)acetamide (Compound 27). Key Differences: Uses a thiazolotriazole core instead of triazoloquinazolinone and a morpholinophenyl group. Synthesis: Similar Cu-catalyzed click chemistry or nucleophilic substitution methods . Implications: The triazoloquinazolinone core in the target compound may offer superior kinase selectivity due to planar aromaticity.
(b) Kinase-Targeting Triazolo Derivatives ()
  • Example: (S)-N-(4-Aminobutyl)-2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetamide (Compound 39). Key Differences: Incorporates a diazepine ring and chlorophenyl group. Activity: Designed for kinase inhibition (e.g., BET proteins). Implications: The target compound’s ethoxyphenyl group may balance lipophilicity and solubility better than bulky chlorophenyl substituents .

Substituent Effects on Activity and Physicochemical Properties

Table 1: Key Substituents and Their Impacts
Compound Class Core Structure Substituents Biological Activity Reference
Target Compound Triazoloquinazolinone 9-Fluoro, N-(4-ethoxyphenyl) Potential kinase inhibition
2-Substituted Quinazolinones Quinazolinone Ethylamino, phenyl Anti-inflammatory
Thioacetamide Quinazolinones Quinazolinone + thioacetamide Sulfamoyl, substituted phenyl Undisclosed
Thiazolotriazoles Thiazolotriazole Methoxyphenyl, morpholinophenyl Anti-infective (hypothesized)
  • Fluoro vs. Chloro/Methyl Groups : The 9-fluoro substituent in the target compound may offer better metabolic stability and electron-withdrawing effects compared to chloro or methyl groups in analogues like 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide () .
  • Ethoxyphenyl vs. Sulfamoyl Groups : The ethoxyphenyl acetamide likely enhances blood-brain barrier penetration compared to polar sulfamoyl groups in .

Biological Activity

N-(4-ethoxyphenyl)-2-{9-fluoro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications based on available literature.

Chemical Structure and Properties

The compound features a complex structure that includes a quinazoline core and a triazole moiety. Its molecular formula is C18H18FN3O2C_{18}H_{18}FN_3O_2, and it possesses unique characteristics that contribute to its biological activity.

Biological Activity Overview

The biological activity of quinazoline derivatives, including this compound, has been extensively studied. These compounds are known for their diverse pharmacological effects:

  • Antitumor Activity : Quinazoline derivatives are recognized for their ability to inhibit tyrosine kinase receptors (TKRs), which are often overexpressed in various cancers such as breast and prostate cancer. For instance, studies have shown that similar compounds exhibit IC50 values ranging from 10.82 to 29.46 μM against different cancer cell lines .
  • Anti-inflammatory Effects : The compound's structural components suggest potential anti-inflammatory properties. Research indicates that quinazoline derivatives can significantly inhibit pro-inflammatory cytokines and mediators in various models of inflammation .
  • Antimicrobial Properties : Quinazolines have also demonstrated antimicrobial activity against a range of pathogens. The presence of specific substituents can enhance this activity, making these compounds valuable in the development of new antimicrobial agents .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Kinase Activity : By targeting TKRs, these compounds can disrupt signaling pathways involved in cell proliferation and survival.
  • Modulation of Inflammatory Pathways : The ability to inhibit cytokine production suggests that this compound may interfere with the NF-kB signaling pathway or other inflammatory mediators.

Case Studies

Several studies have evaluated the biological activity of quinazoline derivatives similar to this compound:

  • Anticancer Studies : In vitro studies have shown that derivatives exhibit significant cytotoxicity against various cancer cell lines (e.g., HepG2 and MCF-7) with IC50 values indicating potent antitumor effects. For example:
    • Compound A showed an IC50 of 18.79 μM against HepG2 cells.
    • Compound B exhibited an IC50 of 20.98 μM against MCF-7 cells .
  • Anti-inflammatory Research : In models of carrageenan-induced paw edema, certain quinazoline derivatives demonstrated substantial inhibition of edema development and reduced levels of inflammatory markers .

Data Tables

Activity Type Compound IC50 (μM) Cell Line/Model
AntitumorCompound A18.79HepG2
AntitumorCompound B20.98MCF-7
Anti-inflammatoryCompound C53.41Carrageenan-induced paw edema

Q & A

Q. What are the key structural features of N-(4-ethoxyphenyl)-2-{9-fluoro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide, and how do they influence reactivity?

The compound features:

  • A triazolo[4,3-c]quinazolin-3-one core with a fluorine substituent at position 9 and a ketone group at position 3.
  • An N-(4-ethoxyphenyl)acetamide side chain linked via a methylene bridge.
  • Electronic effects : The electron-withdrawing fluorine atom enhances electrophilicity at the triazole-quinazoline junction, while the ethoxy group on the phenyl ring modulates hydrophobicity and π-π stacking potential. These features impact binding to biological targets (e.g., kinases) and solubility in synthetic reactions .

Q. What are common synthetic routes for this compound?

A typical multi-step synthesis involves:

Quinazolinone core formation : Cyclization of anthranilic acid derivatives with urea or thiourea under acidic conditions.

Triazole ring introduction : Cycloaddition reactions (e.g., Huisgen 1,3-dipolar cycloaddition) or diazotization followed by coupling.

Acetamide side-chain attachment : Nucleophilic substitution or amide coupling using chloroacetamide intermediates.

  • Key reagents: Potassium permanganate (oxidation), sodium borohydride (reduction), and Pd catalysts for cross-coupling steps .

Q. How can purity and identity be validated during synthesis?

  • Chromatography : Column chromatography (SiO₂, eluent: cyclohexane/EtOAc gradient) for purification .
  • Spectroscopy :
    • ¹H/¹³C NMR to confirm substituent positions (e.g., fluorine coupling patterns, ethoxy methyl protons).
    • HRMS for molecular weight verification.
    • IR to detect carbonyl stretches (~1700 cm⁻¹ for ketone/amide groups) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Temperature control : Maintain 60–80°C during cyclization to avoid side-product formation (e.g., over-oxidation).
  • Catalyst screening : Test Pd(PPh₃)₄ vs. CuI for triazole ring formation efficiency.
  • Inert atmosphere : Use N₂ or Ar to prevent oxidation of sensitive intermediates (e.g., amine precursors) .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) studies?

Example: Discrepancies in antimicrobial activity across analogs may arise from:

  • Substituent positioning : Fluorine at position 9 vs. 7 alters steric hindrance in target binding pockets.
  • Solubility vs. permeability : Ethoxy groups enhance solubility but reduce membrane penetration.
    • Methodological fix : Use logP calculations (e.g., XLogP3) and MDCK cell assays to balance hydrophobicity .

Q. How to design assays for evaluating kinase inhibition mechanisms?

  • In vitro enzyme assays : Measure IC₅₀ against purified kinases (e.g., EGFR, VEGFR) using ADP-Glo™ kits.
  • Molecular docking : Model interactions between the triazoloquinazoline core and ATP-binding sites (software: AutoDock Vina).
  • Cellular validation : Use Western blotting to assess downstream phosphorylation (e.g., ERK1/2 in cancer cell lines) .

Q. What analytical techniques characterize metabolic stability?

  • Microsomal assays : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS.
  • CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to identify metabolic liabilities .

Q. How to troubleshoot low biological activity in analogs?

  • Functional group replacement : Replace the ethoxy group with bioisosteres (e.g., methoxy, cyclopropoxy) to modulate binding.
  • Scaffold hopping : Replace triazoloquinazoline with pyrazolo[3,4-d]pyrimidine to explore new binding conformations .

Methodological Tables

Q. Table 1. Example Synthetic Optimization Workflow

StepParameter TestedOptimal ConditionYield Improvement
Triazole cyclizationCatalyst (CuI vs. Pd)CuI (1.2 eq)72% → 88%
Acetamide couplingSolvent (DMF vs. THF)DMF (anhydrous)65% → 79%
PurificationColumn eluent ratioCyclohexane:EtOAc (95:5 → 90:10)Purity >98%
Data adapted from multi-step syntheses in .

Q. Table 2. Key Spectroscopic Data for Structural Confirmation

Functional Group¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)
Triazole C-H8.2 (s, 1H)148.5-
Quinazolinone C=O-172.11695
Acetamide C=O-168.91650
Data derived from analogous quinazolinone derivatives .

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